An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)ethanamine
An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-(4-Fluorophenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. The document details its physical characteristics, spectral data, reactivity, and common experimental protocols. Safety and handling information is also provided to ensure proper laboratory practice.
Core Chemical and Physical Properties
1-(4-Fluorophenyl)ethanamine (CAS No: 403-40-7 for the racemate) is a primary amine that is frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] It is a chiral compound, existing as two enantiomers: (S)-(-)-1-(4-Fluorophenyl)ethylamine (CAS No: 66399-30-2) and (R)-(+)-1-(4-Fluorophenyl)ethylamine (CAS No: 374898-01-8).[2][3] Its physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₁₀FN | [2] |
| Molecular Weight | 139.17 g/mol | [2][4] |
| Appearance | Clear colorless to pale yellow or light orange liquid | [1][5] |
| Odor | Characteristic amine-like | [5] |
| Melting Point | -30 °C | [1][2][3] |
| Boiling Point | 145 °C (lit.)76 °C at 22 mmHg | [1][6][2][3][4] |
| Density | 1.059 g/mL at 25 °C (lit.)1.03 g/cm³ | [1][6][2][3] |
| Refractive Index (n20/D) | 1.502 (lit.)1.501 | [1][2][3][4] |
| Flash Point | 68 °C (154.4 °F) - closed cup155 °F | [1] |
| Water Solubility | Sparingly soluble (1.5E-3 g/L at 25 °C) | [2][4] |
| Organic Solvent Solubility | Soluble in ethanol, methanol, dichloromethane. Miscible with dimethyl sulfoxide. | [3][5] |
| pKa | 8.98 ± 0.10 (Predicted) | [1][2] |
| Sensitivity | Air Sensitive | [1][2][3] |
| Storage | Keep in a dark place, sealed in dry, room temperature or <-15°C under inert gas. |[2][7][8] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 1-(4-Fluorophenyl)ethanamine. While specific spectra for the amine are not detailed in the provided search results, related compounds have been characterized using these methods. Commercial suppliers often provide access to spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry upon request. For instance, spectral data for the related compound 1-(4-Fluorophenyl)ethanol is available.[9]
Table 2: Spectroscopic Data Summary
| Technique | Availability |
|---|---|
| ¹H NMR | Available from suppliers for characterization.[9] |
| ¹³C NMR | Available from suppliers for characterization.[9] |
| IR Spectroscopy | Available from suppliers for functional group analysis.[9] |
| Mass Spectrometry (MS) | Available from suppliers for molecular weight determination.[9][10] |
Chemical Reactivity and Applications
1-(4-Fluorophenyl)ethanamine is a valuable reagent in organic synthesis, primarily due to the reactivity of its primary amine group.
-
Nucleophilic Substitution: It readily participates in nucleophilic substitution reactions, making it a useful component for creating new compounds.[1][6]
-
Synthesis of Thioureas: It has been specifically used in the synthesis of novel thioureas that exhibit diuretic and saluretic activity.[1][6][11]
-
Pharmaceutical Intermediate: As a chiral amine, it serves as a critical building block in asymmetric synthesis for the development of pharmaceutical agents. Its derivatives have been explored as potential anticancer agents and modulators for GABA-A receptors.[12][13][14] The fluorophenyl moiety is a common feature in many modern drug candidates.[15]
Experimental Protocols
4.1. Synthesis via Reductive Amination
A common method for the synthesis of 1-(4-Fluorophenyl)ethanamine is the reductive amination of 4-fluoroacetophenone.
-
General Procedure: 4-Fluoroacetophenone is reacted with a source of ammonia, such as ammonium formate, in the presence of a reducing agent and often a catalyst. For example, a palladium nanocatalyst (Pd°-AmP-MFC) can be used with ammonium formate in methanol.[16] The reaction mixture is stirred for a specified time to form the racemic amine.
-
Raw Materials: Key starting materials include 4-fluoroacetophenone, ammonium acetate or formate, and a reducing agent/catalyst system like a palladium catalyst.[11][16]
References
- 1. lookchem.com [lookchem.com]
- 2. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. echemi.com [echemi.com]
- 5. (S)-(-)-1-(4-Fluorophenyl)Ethylamine: Properties, Applications, Safety Data & Supplier China | High Purity API Intermediate [nj-finechem.com]
- 6. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [chemicalbook.com]
- 7. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 8. 4-Fluoro-α-methylbenzylamine | 403-40-7 | FF35005 [biosynth.com]
- 9. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 1-(4-FLUOROPHENYL)ETHYLAMINE | 403-40-7 [amp.chemicalbook.com]
- 12. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jelsciences.com [jelsciences.com]
- 16. (S)-1-(4-FLUOROPHENYL)ETHYLAMINE CAS#: 66399-30-2 [amp.chemicalbook.com]
